[(5-Bromo-2-iodophenyl)methyl](methyl)amine
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Overview
Description
(5-Bromo-2-iodophenyl)methylamine is an organic compound that features both bromine and iodine atoms attached to a benzene ring, with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodophenyl)methylamine typically involves the halogenation of a benzene derivative followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of (5-Bromo-2-iodophenyl)methylamine may involve large-scale halogenation reactions followed by amination. The use of continuous flow reactors can enhance the efficiency and safety of these processes, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-iodophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(5-Bromo-2-iodophenyl)methylamine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-iodophenyl)methylamine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds through substitution or coupling reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, although specific details would depend on the particular compound being synthesized.
Comparison with Similar Compounds
(5-Bromo-2-iodophenyl)methylamine can be compared with other halogenated benzene derivatives, such as:
5-Bromo-2-iodotoluene: Similar structure but lacks the amine group.
5-Bromo-2-methylpyridin-3-amine: Contains a pyridine ring instead of a benzene ring.
The uniqueness of (5-Bromo-2-iodophenyl)methylamine lies in its combination of bromine, iodine, and amine functionalities, which provide a versatile platform for further chemical modifications.
Properties
IUPAC Name |
1-(5-bromo-2-iodophenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYDTXGFGFBNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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